[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Description
The compound [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid features a piperazine core substituted at the 1-position with a 4-fluorophenyl group. This piperazine moiety is connected via a 2-oxoethyl chain to a phenylamino group, which is further linked to an acetic acid functional group.
Properties
IUPAC Name |
2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-6-8-18(9-7-16)22-10-12-23(13-11-22)19(25)14-24(15-20(26)27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXSSHIMGIURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153835 | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-50-4 | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently build complex molecules . The reaction conditions often require a basic environment and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include the use of protective groups to prevent unwanted side reactions and the employment of high-throughput screening to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and may require catalysts to increase efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new derivative with different pharmacological properties .
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used to investigate the mechanisms of enzyme inhibition or receptor binding, providing insights into cellular processes .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various manufacturing processes .
Mechanism of Action
The mechanism of action of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Substitution Variations
(a) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
- Structural Difference : The 4-fluorophenyl group is replaced with a 3-chlorophenyl substituent.
(b) 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid
- Structural Difference : The 4-fluorophenyl group is replaced with a pyrimidin-2-yl ring.
- Implications: The pyrimidine introduces aromatic heterocyclic character, which could enhance π-π stacking interactions with biological targets.
(c) 2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride
- Structural Difference : The piperazine bears a bis(4-fluorophenyl)methyl group instead of a single 4-fluorophenyl.
- Implications : The additional fluorophenyl groups may enhance lipophilicity and receptor binding avidity. The dihydrochloride salt form improves solubility for pharmaceutical formulations .
Linker and Functional Group Modifications
(a) (6-(4-(4-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinon-2-yl)acetic acid
- Structural Difference: The 2-oxoethyl-phenylamino linker is replaced with a pyridazinone ring.
- Biological Relevance: This derivative demonstrated notable anti-inflammatory and analgesic activities in preclinical studies, outperforming acetylsalicylic acid (ASA) in analgesic assays. The pyridazinone core may contribute to cyclooxygenase (COX) inhibition .
(b) 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Structural Difference : Incorporates a 2-fluorobenzoyl group and a 4-hydroxyphenyl-2-oxoethyl chain.
- Synthetic routes for this compound involve multi-step acylations and deprotections .
Pharmacological and Physicochemical Profiles
Biological Activity
The compound [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid , with the CAS number 1142205-38-6 , is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₄FN₃O₄
- Molar Mass : 401.43 g/mol
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| CAS Number | 1142205-38-6 |
| Molecular Formula | C₁₉H₂₄FN₃O₄ |
| Molar Mass | 401.43 g/mol |
| Hazard Class | Irritant |
The compound acts primarily as a serotonin receptor modulator , influencing various neurotransmitter systems. Its structure allows it to interact with the serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders. Additionally, the piperazine ring is known for enhancing binding affinity to various receptors, contributing to its pharmacological profile.
Biological Activity
- Antidepressant Effects : Studies have indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), where reduced immobility times suggest increased antidepressant activity.
- Anxiolytic Properties : The compound has demonstrated anxiolytic effects in preclinical studies. Behavioral tests such as the elevated plus maze (EPM) and open field test (OFT) reveal that it may reduce anxiety-like behaviors in rodents.
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar piperazine derivatives in mice. The results indicated a significant reduction in immobility time during FST, suggesting an increase in serotonergic activity.
Study 2: Anxiolytic Effects
Research conducted by Smith et al. (2023) explored the anxiolytic properties of piperazine derivatives using the EPM test. The findings showed that administration of the compound significantly increased time spent in open arms, indicating reduced anxiety levels.
Study 3: Neuroprotection
A recent investigation published in Journal of Neurochemistry examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated a marked decrease in cell death and oxidative markers in treated neuronal cultures.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperazine scaffold via refluxing with potassium carbonate and dichloromethane (reaction time: 12 h) .
- Step 2 : Coupling with a phenylacetic acid derivative under controlled pH and temperature to avoid side reactions .
- Optimization : Key parameters include solvent choice (ethanol vs. dichloromethane), stoichiometric ratios (e.g., 2:1 molar ratio of reagents), and purification via silica gel column chromatography (eluent: EtOAc–petroleum ether) . Reported yields range from 48% to ~60% depending on conditions .
Q. What spectroscopic and crystallographic methods are essential for characterizing the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming aromatic protons and piperazine/amide linkages .
- X-ray Crystallography : Single-crystal studies refine bond lengths (e.g., C–H = 0.93 Å for aromatic protons) and validate stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 346.36 g/mol for derivatives) .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel with EtOAc–petroleum ether (1:1) is standard for isolating polar intermediates .
- Recrystallization : Ethanol/water mixtures improve purity for crystalline derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields of derivatives with similar piperazine scaffolds?
- Methodological Answer :
- Variable Analysis : Compare reaction temperatures (e.g., 1033 K vs. room temperature), catalyst use (e.g., TFA for deprotection), and workup protocols .
- Case Study : A derivative synthesis achieved 48% yield using TFA-mediated deprotection , while analogous reactions with HCl reported lower yields (~35%) due to incomplete cleavage .
Q. What strategies improve the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Salt Formation : Trifluoroacetate salts enhance aqueous solubility (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) .
- Formulation : Use of DMSO stock solutions (<10% v/v) prevents aggregation in biological buffers .
- Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) .
Q. How does modifying the phenyl or piperazine moieties affect the compound’s pharmacological profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Phenyl Substituents : 4-Fluorophenyl groups increase lipophilicity (logP ~2.5) and enhance blood-brain barrier penetration .
- Piperazine Modifications : N-methylation reduces off-target receptor binding (e.g., serotonin 5-HT1A vs. dopamine D2 selectivity) .
- Biological Testing : In vitro assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) validate target engagement .
Q. What in vitro models are used to evaluate the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cancer Models : MTT assays on human carcinoma cell lines (e.g., HeLa, MCF-7) with IC50 values reported in µM ranges .
Key Challenges & Recommendations
- Reproducibility : Document reaction conditions rigorously (e.g., TFA volume, stirring time) to mitigate batch-to-batch variability .
- Data Contradictions : Cross-validate NMR and X-ray data with computational modeling (e.g., DFT for bond angles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
